6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of uracil and is characterized by its bright pink to purple color . This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione involves several steps:
Condensation Reaction: Cyanoacetic acid reacts with dimethylurea and acetic anhydride to form 1,3-dimethylcyanoacetamide.
Cyclization: The intermediate undergoes cyclization under basic conditions to yield 1,3-dimethyl-4-imidoviouric acid.
Nitrosation: The final step involves nitrosation of the cyclized product to obtain this compound.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione undergoes various chemical reactions:
Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The nitroso group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules . This interaction can lead to the inhibition or modulation of enzyme activity and affect various biochemical pathways .
Comparison with Similar Compounds
6-Imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione can be compared with other similar compounds such as:
6-Amino-1-methyl-5-nitrosouracil: Similar in structure but differs in the position of the methyl group.
5-Hydroxy-1,3-diazinane-2,4-dione: Contains a hydroxyl group instead of a nitroso group.
1,3-Dimethyluracil: Lacks the nitroso and imino groups, making it less reactive.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C5H6N4O3 |
---|---|
Molecular Weight |
170.13 g/mol |
IUPAC Name |
6-imino-3-methyl-5-nitroso-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h2H,1H3,(H2,6,7,11) |
InChI Key |
YEWMYDKFPXFLTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=N)NC1=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.